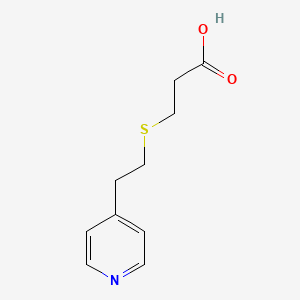

3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-pyridin-4-ylethylsulfanyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-10(13)4-8-14-7-3-9-1-5-11-6-2-9/h1-2,5-6H,3-4,7-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQENZGODHXEUQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCSCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid: A Novel Microsomal Triglyceride Transfer Protein (MTP) Inhibitor

Abstract

This technical guide provides a comprehensive overview of 3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid, a potent small molecule inhibitor of the Microsomal Triglyceride Transfer Protein (MTP). MTP is a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. Inhibition of MTP presents a powerful therapeutic strategy for managing hypercholesterolemia and hypertriglyceridemia, particularly in severe and orphan indications like homozygous familial hypercholesterolemia (HoFH).[1][2] This document details the physicochemical properties, a representative synthesis protocol, the mechanism of action, a standard biological assay workflow, and analytical characterization methods for this compound, offering a foundational resource for its application in research and drug development.

Introduction: The Rationale for MTP Inhibition

The Microsomal Triglyceride Transfer Protein (MTP) is an essential chaperone protein located in the lumen of the endoplasmic reticulum.[3] It is a heterodimer composed of the unique large M-subunit (97 kDa) and the ubiquitous protein disulfide isomerase (PDI).[4][5] MTP's primary function is to bind and transfer neutral lipids, including triglycerides and cholesteryl esters, to nascent apolipoprotein B (apoB).[3][4] This lipidation process is the rate-limiting step in the formation and secretion of VLDL by the liver and chylomicrons by the small intestine.[2]

The genetic absence of functional MTP leads to a rare recessive disorder called abetalipoproteinemia (ABL), characterized by a near-complete inability to secrete apoB-containing lipoproteins.[5][6] This results in extremely low plasma levels of cholesterol and triglycerides, but also severe malabsorption of dietary fats and fat-soluble vitamins.[5][6]

The profound lipid-lowering effect observed in ABL established MTP as a compelling pharmacological target.[1] MTP inhibitors block the assembly of these lipoproteins, thereby reducing their secretion into circulation and significantly lowering plasma levels of LDL-cholesterol and triglycerides.[2][7] While early development of MTP inhibitors was hampered by side effects like hepatic steatosis (fatty liver) and gastrointestinal issues at high doses, there is renewed interest in their use for severe conditions like homozygous familial hypercholesterolemia (HoFH), where traditional therapies are often insufficient.[1][8] The compound this compound represents a class of molecules designed to achieve potent MTP inhibition.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its development. These parameters influence solubility, absorption, distribution, and formulation.

| Property | Value | Source |

| CAS Number | 874779-72-3 | Internal Verification |

| Molecular Formula | C10H13NO2S | Calculated |

| Molecular Weight | 211.28 g/mol | Calculated |

| IUPAC Name | 3-[(2-pyridin-4-ylethyl)sulfanyl]propanoic acid | IUPAC Nomenclature |

| Appearance | (Expected) White to off-white solid | General for this class |

| Solubility | Expected to be soluble in DMSO and methanol. | General for this class[9] |

Synthesis and Purification Workflow

The synthesis of this compound is achieved through a nucleophilic addition reaction. The causality behind this specific pathway is its efficiency and high yield. The thiol group of 3-mercaptopropionic acid acts as a potent nucleophile, readily attacking the activated double bond of 4-vinylpyridine in a Michael addition reaction. This approach is favored for its atom economy and straightforward purification.

Representative Synthesis Protocol

This protocol describes a common method for synthesizing the target compound.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-vinylpyridine (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add 3-mercaptopropionic acid (1.1 eq) to the solution. A slight excess of the thiol ensures the complete consumption of the vinylpyridine.

-

Scientist's Note: The reaction can often proceed at room temperature, but gentle heating (40-50°C) may be applied to increase the reaction rate. The progress should be monitored by Thin Layer Chromatography (TLC).

Step 2: Reaction Monitoring and Work-up

-

Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase) until the 4-vinylpyridine spot is no longer visible.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

Step 3: Purification

-

The crude product is often an oil or a semi-solid. It can be purified by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is effective.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) can be employed if the crude product is solid.

-

Scientist's Note: The carboxylic acid moiety can interact with the silica gel. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve resolution and yield by preventing tailing.

Step 4: Final Product Characterization

-

The purified product's identity and purity should be confirmed using analytical techniques as described in Section 6.0.

Synthesis Workflow Diagram

Caption: A typical workflow for the synthesis and purification of the target MTP inhibitor.

Biological Activity & Mechanism of Action

The primary biological activity of this compound is the inhibition of MTP. By binding to the MTP complex, it prevents the transfer of lipids to apoB, thereby halting the assembly and secretion of VLDL and chylomicrons.[2][7]

Signaling Pathway: MTP's Role in Lipoprotein Assembly

MTP is central to the assembly of apoB-containing lipoproteins. The process begins with the translation of apoB mRNA. The nascent apoB polypeptide is co-translationally translocated into the ER lumen, where MTP, acting as a chaperone, facilitates its proper folding and initiates lipidation.[10] MTP transfers triglycerides from the ER membrane to the growing apoB particle, forming a primordial lipoprotein. This particle is further lipidated to become a mature VLDL particle, which is then transported through the Golgi apparatus and secreted from the cell. Inhibition of MTP disrupts this entire cascade.

Caption: The inhibitory action on the MTP-mediated VLDL assembly pathway.

Standard Protocol: In Vitro MTP Inhibition Assay

This protocol outlines a common fluorescence-based assay to determine the inhibitory potential (IC50) of the compound. The principle relies on MTP's ability to transfer fluorescently-labeled lipids from donor vesicles to acceptor vesicles.

1. Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl).

-

Donor Liposomes: Prepare small unilamellar vesicles (SUVs) containing a fluorescently-labeled triglyceride (e.g., NBD-triolein) and a quencher lipid.

-

Acceptor Liposomes: Prepare unlabeled SUVs.

-

MTP Source: Use purified recombinant human MTP or a microsomal preparation from a relevant cell line (e.g., HepG2).

-

Test Compound: Prepare a stock solution of this compound in DMSO and create serial dilutions.

2. Assay Procedure:

-

In a 96-well microplate, add the assay buffer.

-

Add the test compound dilutions (and a DMSO vehicle control).

-

Add the MTP source and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

-

Add the acceptor liposomes.

-

Initiate the reaction by adding the donor liposomes.

-

Read the fluorescence intensity over time (e.g., every minute for 60 minutes) using a plate reader (Excitation/Emission appropriate for the fluorophore, e.g., ~460nm/535nm for NBD).

3. Data Analysis:

-

The rate of lipid transfer is proportional to the increase in fluorescence (as the fluorescent lipid moves away from the quencher).

-

Calculate the initial reaction velocity for each compound concentration.

-

Plot the percent inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and quantity of the synthesized compound.

Standard Analytical Methods

| Method | Purpose | Expected Result |

| ¹H NMR | Structural confirmation | Peaks corresponding to the pyridine ring protons, the ethyl bridge protons, and the propionic acid protons with appropriate chemical shifts and integrations. |

| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak [M+H]⁺ consistent with the calculated molecular weight (212.07 m/z). |

| HPLC | Purity assessment | A single major peak, indicating high purity (typically >98%). A standard method would use a C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% formic or trifluoroacetic acid. |

Discussion and Future Directions

This compound is a molecule of significant interest within the class of MTP inhibitors. Its structure, featuring a pyridine head group and a propionic acid tail, is characteristic of compounds designed to interact with the lipid-binding pocket of MTP. The successful synthesis and characterization of this molecule enable further investigation into its therapeutic potential.

Future research should focus on several key areas:

-

In Vivo Efficacy: Evaluating the compound's ability to lower plasma LDL-C and triglycerides in relevant animal models of hyperlipidemia.

-

Pharmacokinetics (ADME): Determining the absorption, distribution, metabolism, and excretion profile to understand its bioavailability and dosing requirements.

-

Safety and Toxicology: Assessing potential off-target effects, with a particular focus on liver enzyme elevation and fat accumulation, which have been concerns for this class of inhibitors.[7][8]

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties, potentially leading to second-generation inhibitors with an improved safety profile.[11]

By systematically addressing these areas, the full potential of this compound and related MTP inhibitors can be realized, offering a potential new therapeutic option for patients with severe dyslipidemias.

References

-

Hussain, M. M., et al. (2012). Multiple functions of microsomal triglyceride transfer protein. PMC - NIH. [Link]

-

MedlinePlus. (2018). MTTP gene. [Link]

-

GeneCards. (2026). MTTP Gene - Microsomal Triglyceride Transfer Protein. [Link]

-

Shoulders, C. C., et al. (2000). The Role of the Microsomal Triglygeride Transfer Protein in Abetalipoproteinemia. Annual Review of Nutrition. [Link]

-

Hussain, M. M., et al. (2003). Microsomal triglyceride transfer protein: a multifunctional protein. IMR Press. [Link]

-

Barter, P. J. (2006). New lipid modulating drugs: the role of microsomal transport protein inhibitors. PubMed. [Link]

-

Chang, G., et al. (2002). Microsomal triglyceride transfer protein (MTP) inhibitors: discovery of clinically active inhibitors using high-throughput screening and parallel synthesis paradigms. PubMed. [Link]

-

Medscape. (2007). Treating Hypertriglyceridemia: MTP Inhibition. [Link]

-

Sirtori, C. R., et al. (2014). Microsomal transfer protein (MTP) inhibition—a novel approach to the treatment of homozygous hypercholesterolemia. Taylor & Francis Online. [Link]

-

Wierzbicki, A. S., et al. (2015). MTP inhibitor for treating severe LDL cholesterolemia. Ovid. [Link]

-

Bio-Techne. (2022). Certificate of Analysis. [Link]

Sources

- 1. New lipid modulating drugs: the role of microsomal transport protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microsomal triglyceride transfer protein (MTP) inhibitors: discovery of clinically active inhibitors using high-throughput screening and parallel synthesis paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple functions of microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genecards.org [genecards.org]

- 5. annualreviews.org [annualreviews.org]

- 6. medlineplus.gov [medlineplus.gov]

- 7. login.medscape.com [login.medscape.com]

- 8. tandfonline.com [tandfonline.com]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. imrpress.com [imrpress.com]

- 11. ovid.com [ovid.com]

stability of 3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid at room temperature

[1]

Executive Summary

3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid (CAS: 103029-28-3) exhibits moderate to high stability at room temperature (20–25°C) when stored as a dry solid in the absence of light. While the compound is chemically robust under ambient conditions for short-to-medium durations (weeks to months), it possesses specific vulnerabilities—primarily thioether oxidation and hygroscopicity driven by its zwitterionic character—that necessitate controlled storage for long-term integrity.

Recommendation: For long-term reference standards or library storage, maintain at -20°C under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidative degradation to sulfoxides.[1]

Chemical Identity & Physicochemical Context

To understand the stability profile, we must first deconstruct the molecule's functional architecture.[1] This compound is a heterobifunctional linker containing a basic pyridine ring, a sulfide (thioether) core, and an acidic carboxylic tail.[1]

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 103029-28-3 |

| Molecular Formula | C₁₀H₁₃NO₂S |

| Molecular Weight | 211.28 g/mol |

| Functional Groups | Pyridine (Basic, pKa ~5.2), Thioether (Redox active), Carboxylic Acid (Acidic, pKa ~4.[1]8) |

| Physical State | Solid (Likely Zwitterionic crystalline lattice) |

Zwitterionic Equilibrium

In the solid state and at neutral pH, the molecule likely exists in a zwitterionic equilibrium where the carboxylic acid protonates the pyridine nitrogen.[1] This ionic character typically enhances thermal stability (raising the melting point) but increases hygroscopicity , making the compound prone to moisture uptake from humid air.[1]

Figure 1: Equilibrium between neutral and zwitterionic forms.[1] The zwitterionic lattice stabilizes the solid but increases affinity for atmospheric moisture.[1]

Stability Risk Assessment

The primary degradation pathway for this compound is S-oxidation . The thioether sulfur is nucleophilic and can react with electrophilic oxygen species.[1]

A. Oxidative Degradation (The Thioether Vulnerability)

Unlike disulfides, thioethers are generally stable to atmospheric oxygen in the solid state.[1] However, in solution or in the presence of moisture and light, they can slowly oxidize to sulfoxides (major impurity) and sulfones (minor impurity).[1]

-

Trigger: Atmospheric Oxygen (slow), Peroxides (fast), UV Light (accelerates).[1]

-

Mechanism: The sulfur atom donates electron density to oxygen species.[1]

-

Kinetics: At Room Temperature (Solid): Negligible < 6 months.[1] At Room Temperature (Solution): Detectable degradation within days/weeks depending on solvent purity.[1]

Figure 2: Stepwise oxidation pathway of the thioether moiety.[1] The conversion to sulfoxide is the primary quality attribute to monitor.

B. Photostability

The pyridine ring absorbs UV light. While the ring itself is relatively stable, UV excitation can generate singlet oxygen in the presence of trace sensitizers, accelerating the oxidation of the adjacent sulfur atom.[1]

-

Risk: Moderate.

-

Mitigation: Store in amber vials.

Stability Validation Protocols

As a researcher, you should not assume purity.[1] Use these self-validating protocols to assess the integrity of your material before use in critical assays.

Protocol A: Rapid Purity Check via HPLC-UV

This method separates the hydrophobic parent from the more polar sulfoxide/sulfone degradation products.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[1]

-

Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Pyridine absorption).[1]

-

Expected Result:

Protocol B: Oxidative Stress Test (For Method Validation)

To confirm your analytical method can detect degradation:

-

Dissolve 1 mg of compound in 1 mL Methanol.[1]

-

Add 10 µL of 30% Hydrogen Peroxide (

). -

Incubate at RT for 1 hour.

-

Inject into HPLC. You should see the parent peak disappear and a new, earlier-eluting peak (Sulfoxide) appear.[1] This confirms your method is "stability-indicating."

Storage & Handling SOP

| Condition | Short-Term (< 1 Month) | Long-Term (> 6 Months) |

| Temperature | Ambient (20–25°C) | -20°C (Freezer) |

| Atmosphere | Tightly capped vial | Inert Gas Flush (Argon/Nitrogen) |

| Container | Amber Glass | Amber Glass with Desiccant |

| State | Solid Powder | Solid Powder |

| Solution | Use immediately (discard >24h) | Do not store (Freeze aliquots at -80°C) |

Critical Handling Note: Avoid storing this compound near strong oxidizing agents (e.g., bleach, peroxides, iodine) or in areas with high solvent vapors, as the thioether can act as a "scavenger" and degrade.[1]

References

-

Chemical Identity & CAS: this compound is identified with CAS 103029-28-3 .[2] See chemical databases for structural confirmation.

-

Thioether Oxidation Kinetics: Thioethers are susceptible to oxidation by hydroperoxides and hypochlorite, with rates varying by oxidant strength.[1] Journal of the American Chemical Society, 2023.[1][3][4][5][6][7] [1]

-

General Stability of Pyridine Derivatives: Pyridine-propionic acid derivatives (lacking sulfur) are stable solids. The introduction of the thioether introduces the specific oxidative liability.[1] [1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Spontaneous Oxidation of Thiols and Thioether at the Air-Water Interface of a Sea Spray Microdroplet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spontaneous Oxidation of Thiols and Thioether at the Air-Water Interface of a Sea Spray Microdroplet - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Coupling Reactions Involving 3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Linker for Bioconjugation and Drug Discovery

3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid is a heterobifunctional molecule of significant interest in the fields of bioconjugation, drug delivery, and materials science. Its unique architecture, featuring a terminal carboxylic acid, a flexible thioether linkage, and a pyridine moiety, offers a versatile platform for covalently linking molecules of interest to various substrates.

The terminal propionic acid group serves as a classical handle for coupling reactions, most notably for the formation of stable amide bonds with primary and secondary amines.[1] This functionality is widely exploited for attaching this linker to proteins, peptides, antibodies, and other biomolecules.[2][3] The thioether linkage provides flexibility and chemical stability, while the pyridine ring can be utilized for metal coordination, as a basic handle, or for its potential role in modulating the physicochemical properties of the final conjugate.

These application notes provide a comprehensive guide to the effective use of this compound in coupling reactions. We will delve into the mechanistic underpinnings of the most common coupling strategies, offer detailed, field-proven protocols, and present data to guide the optimization of your conjugation endeavors.

Core Chemistry: Activation of the Carboxylic Acid for Amide Bond Formation

The direct reaction of a carboxylic acid with an amine to form an amide bond is generally inefficient under mild, physiological conditions.[2] Therefore, the carboxylic acid of this compound must first be "activated" to a more electrophilic species that can readily react with an amine nucleophile.[1][4] The most prevalent and robust method for this activation in bioconjugation is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[5]

The EDC/NHS Activation Mechanism

The EDC/NHS coupling reaction proceeds via a two-step mechanism:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[5] This intermediate is unstable in aqueous solutions and susceptible to hydrolysis, which would regenerate the carboxylic acid.

-

Formation of a Stable NHS Ester: To improve efficiency and control, NHS is introduced. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[2][5] This NHS ester has a longer half-life in solution, allowing for a more controlled and efficient reaction with the amine-containing molecule.[2]

The resulting NHS ester is a key intermediate that readily reacts with primary amines at physiological to slightly alkaline pH to form a stable amide bond.[3][6]

Caption: EDC/NHS reaction mechanism for amide bond formation.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific properties of the amine-containing molecule and the desired final conjugate.

Protocol 1: One-Pot EDC/NHS Amide Coupling in an Organic Solvent

This protocol is suitable for coupling this compound to amine-containing molecules that are soluble in organic solvents like DMF or DCM.

Materials:

-

This compound

-

Amine-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Base (e.g., Diisopropylethylamine - DIPEA, or Triethylamine - TEA)

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Preparation: In a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Activation: Add NHS (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Amine Addition: In a separate vial, dissolve the amine-containing molecule (1.0-1.2 eq) and a base such as DIPEA (2-3 eq) in a minimal amount of anhydrous DMF.[7] Add this solution dropwise to the activated carboxylic acid mixture.

-

Reaction: Allow the reaction to stir at room temperature for 4-24 hours. The reaction progress can be monitored by an appropriate technique such as TLC or LC-MS.

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 2: Two-Step Aqueous EDC/sulfo-NHS Amide Coupling for Bioconjugation

This two-step protocol is ideal for conjugating this compound to biomolecules such as proteins or antibodies in an aqueous buffer system. The two-step approach minimizes the risk of intramolecular crosslinking of the biomolecule.[8]

Materials:

-

This compound

-

Biomolecule with primary amines (e.g., protein, antibody)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

-

Desalting column or dialysis equipment

Procedure:

Step 1: Activation of this compound

-

Preparation: Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mM).

-

Reagent Addition: Add EDC (e.g., 2-10 fold molar excess over the carboxylic acid) and sulfo-NHS (e.g., 2-5 fold molar excess) to the solution.[2] A common starting ratio is a 2:1 or 5:2 molar ratio of EDC to sulfo-NHS.[2]

-

Activation Reaction: Incubate the mixture for 15-30 minutes at room temperature.

Step 2: Conjugation to the Biomolecule

-

Biomolecule Preparation: Dissolve the amine-containing biomolecule in the Coupling Buffer.

-

Conjugation: Immediately add the activated this compound solution to the biomolecule solution. The molar ratio of the linker to the biomolecule will depend on the desired degree of labeling and should be optimized.

-

Coupling Reaction: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess reagents and byproducts by desalting, dialysis, or size-exclusion chromatography.

Caption: Workflow for a two-step aqueous bioconjugation.

Quantitative Data and Optimization Parameters

The efficiency of the coupling reaction is influenced by several factors. The following table provides a summary of key parameters and recommended starting points for optimization.

| Parameter | Recommended Range | Rationale |

| pH (Activation) | 4.5 - 6.0 | EDC-mediated activation is most efficient in a slightly acidic environment.[2] |

| pH (Coupling) | 7.0 - 8.5 | The primary amine on the target molecule must be in its unprotonated, nucleophilic state for efficient reaction with the NHS ester.[2] |

| EDC Molar Excess | 2 - 10 fold | A higher excess may be required for dilute biomolecule solutions.[2] |

| NHS/sulfo-NHS Molar Excess | 2 - 5 fold | A common starting point is a 2:1 or 5:2 molar ratio of EDC to NHS.[2] |

| Reaction Time (Activation) | 15 - 30 minutes | Sufficient time for the formation of the NHS ester. |

| Reaction Time (Coupling) | 1 - 24 hours | Dependent on the reactivity of the amine and the desired level of conjugation. |

| Temperature | 4°C to Room Temperature | Lower temperatures can be used to minimize degradation of sensitive biomolecules. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Coupling Efficiency | - Inactive EDC/NHS (hydrolyzed)- Incorrect pH- Presence of primary amine or carboxyl-containing buffers- Insufficient molar excess of reagents | - Use fresh, high-quality reagents- Verify and adjust the pH of buffers- Use non-interfering buffers like MES and PBS- Increase the molar excess of EDC and NHS |

| Precipitation of Biomolecule | - Change in buffer conditions- High degree of modification | - Perform a buffer exchange for the biomolecule prior to conjugation- Reduce the molar excess of the linker |

| Non-specific Binding | - Hydrophobic interactions- Ionic interactions | - Include non-ionic detergents (e.g., Tween-20) in buffers- Adjust the ionic strength of the buffers |

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines. The protocols and guidelines presented here, centered around the robust and well-established EDC/NHS coupling chemistry, provide a solid foundation for the successful implementation of this versatile linker in your research and development projects. As with any chemical reaction, empirical optimization is key to achieving the desired outcome.

References

- The Lynchpin of Bioconjugation: A Technical Guide to the Function of Terminal Carboxylic Acids - Benchchem. (n.d.).

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025, February 20).

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (2015, November 5). DOI:10.1039/C5OB02129D. Retrieved February 15, 2026, from [Link]

-

Amide coupling Protocol for Amino PEG - AxisPharm. (2024, September 23). Retrieved February 15, 2026, from [Link]

-

Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions | Langmuir - ACS Publications. (2011, August 19). Retrieved February 15, 2026, from [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved February 15, 2026, from [Link]

-

Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules - Bio-Synthesis. (2022, April 13). Retrieved February 15, 2026, from [Link]

-

Examples of reactions used for conjugation to carboxylic acids. A:... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Carboxyl-Based Conjugation - Creative Biogene IntegrateRNA. (n.d.). Retrieved February 15, 2026, from [Link]

-

Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups ? | ResearchGate. (2024, December 12). Retrieved February 15, 2026, from [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

Application Note: Experimental Setup for Reactions with Thiol-Containing Propionic Acids

Introduction & Core Challenges

Thiol-containing propionic acids, particularly 3-Mercaptopropionic acid (MPA) , are bifunctional linchpins in nanotechnology and bioconjugation. They possess a soft nucleophilic thiol (-SH) group and a hard carboxyl (-COOH) group. This duality allows them to bridge inorganic surfaces (Au, Ag, CdSe/ZnS) with biological environments (aqueous buffers, proteins).

However, working with MPA presents two distinct challenges that often ruin experiments before they begin:

-

Oxidative Instability: In the presence of oxygen, MPA rapidly dimerizes to form dithiodipropionic acid (DTDPA), which is non-functional for surface binding.

-

Stench & Safety: The low odor threshold requires rigorous containment to prevent lab contamination.

This guide provides field-proven protocols to harness MPA reactivity while mitigating these risks.

Chemical Handling & Storage (The "Zero-Oxidation" Standard)

Objective: Prevent the formation of disulfide dimers (

Storage Protocol

-

Primary: Store neat MPA at 4°C under an inert atmosphere (Argon or Nitrogen).

-

Seal: Parafilm is insufficient. Use Teflon-taped caps or store bottles inside a secondary desiccator or glovebox.

Degassing Workflow (Mandatory for High-Sensitivity Surface Work)

All solvents used for SAM formation or Ligand Exchange must be degassed.

Figure 1: Inert atmosphere handling workflow to prevent disulfide formation.

Application A: Aqueous Phase Transfer of Quantum Dots (Ligand Exchange)

Context: Converting hydrophobic, TOPO/Oleic Acid-capped Quantum Dots (QDs) into water-soluble, carboxyl-terminated QDs for bio-labeling.

Mechanism

The reaction is driven by Mass Action . A massive excess of MPA is required to displace the native high-affinity ligands (Oleic Acid/TOPO).

Figure 2: Mass-action driven ligand exchange mechanism.

Detailed Protocol

| Parameter | Specification |

| QD Source | CdSe/ZnS or PbS in Chloroform/Hexane ( |

| Ligand Solution | Neat 3-MPA diluted in Methanol (MeOH) |

| Base | Tetramethylammonium hydroxide (TMAH) or NaOH |

| Atmosphere | Nitrogen (Critical) |

Step-by-Step:

-

Precipitation: Take

of hydrophobic QDs. Add -

Redispersion: Redissolve the QD pellet in

Chloroform. -

Biphasic Setup: In a separate vial, mix

MeOH, -

Exchange: Layer the MPA/MeOH solution over the QD/Chloroform solution. Shake vigorously or vortex for 30-60 mins.

-

Observation: QDs should migrate from the bottom organic layer to the top aqueous/methanol layer.

-

Purification: Isolate the top layer. Add Ethyl Acetate to precipitate the MPA-QDs. Centrifuge. Redisperse in borate buffer (pH 8.5).

Application B: Self-Assembled Monolayers (SAMs) on Gold

Context: Creating a carboxyl-functionalized gold surface for biosensors (SPR/QCM).

Protocol

-

Substrate Cleaning (The "Piranha" Step):

-

Warning: Piranha solution (3:1

) reacts violently with organics. -

Immerse gold slide in Piranha for 60 seconds. Rinse copiously with Milli-Q water, then Ethanol. Dry with

stream.

-

-

Incubation Solution:

-

Prepare a 1 mM to 10 mM solution of 3-MPA in absolute Ethanol.

-

Why Ethanol? It solubilizes the alkane chain while allowing the thiol to access the gold surface.

-

-

Assembly:

-

Immerse the clean gold slide into the solution.

-

Time: 12–24 hours at Room Temperature. Keep in dark (prevents photo-oxidation).

-

-

Rinsing:

-

Remove slide. Rinse with Ethanol (removes physisorbed MPA), then water.

-

-

Validation:

-

Contact Angle: Surface should become hydrophilic (

). -

CV (Cyclic Voltammetry): Using

redox probe. A perfect SAM blocks electron transfer, reducing peak current significantly.

-

Application C: Thiol-Michael "Click" Chemistry[2][3][4]

Context: Conjugating MPA to maleimide or acrylate-functionalized drugs/polymers.

Figure 3: Base-catalyzed Thiol-Michael addition pathway.

Key Parameter: pH Control

-

Maleimides: React specifically with thiols at pH 6.5–7.5 . Above pH 8.0, hydrolysis of the maleimide ring competes.

-

Acrylates/Vinyl Sulfones: Less reactive. Require pH > 8.0 or nucleophilic catalysts (primary amines).

Quality Control: Ellman's Assay for Free Thiols[5][6][7][8]

Objective: Quantify free MPA concentration or verify surface loading.

Reagents:

-

Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.

-

Ellman’s Reagent (DTNB): 4 mg/mL in Reaction Buffer.[1]

Procedure:

-

Mix

of sample (MPA solution) with -

Add

of DTNB solution.[2] -

Incubate 15 mins at Room Temp.

-

Calculate concentration using Extinction Coefficient (

).

References

-

Reinhart, C. C., & Johansson, E. (2016). Colloidally Prepared 3-Mercaptopropionic Acid Capped Lead Sulfide Quantum Dots.[4][5][6] Chemistry of Materials.[7][8][9] [Link]

-

Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials.[7][8][9] [Link]

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. scribd.com [scribd.com]

- 3. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. "Formulation of Colloidal Suspensions of 3-mercaptopropionic acid cappe" by Chase Collier Reinhart [pdxscholar.library.pdx.edu]

- 7. Sign In [cshprotocols.cshlp.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Application Note: Divergent Synthesis of Bioactive Heterocycles using 3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic Acid

Topic: 3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid in the synthesis of heterocyclic compounds Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

This technical guide outlines the utility of This compound (PYPEPA) as a versatile "molecular anchor" in the synthesis of nitrogen-sulfur heterocycles. Characterized by a basic pyridine tail, a flexible thioether linker, and a reactive carboxylic acid head, this scaffold is increasingly utilized in Fragment-Based Drug Discovery (FBDD) to generate libraries of 1,3,4-oxadiazoles , 1,2,4-triazoles , and fused thiazepines . This document provides validated protocols for the synthesis of the core scaffold and its subsequent transformation into bioactive heterocyclic pharmacophores, emphasizing chemoselectivity and atom economy.

Part 1: Introduction & Strategic Rationale

The Scaffold Architecture

The efficacy of PYPEPA lies in its tri-functional nature. In medicinal chemistry, it serves as a "privileged structure" due to three distinct electronic zones:

-

The Pyridine Anchor (Zone A): Provides aqueous solubility and acts as a hydrogen bond acceptor (HBA) for kinase/receptor binding pockets.

-

The Thioether Linker (Zone B): A flexible tether that can be selectively oxidized to sulfoxides or sulfones, allowing for the modulation of metabolic stability and polarity.

-

The Propionic Acid Head (Zone C): The reactive site for divergent heterocyclic construction (cyclocondensation).

Mechanistic Utility

The primary application of this molecule is the generation of azolyl-thioether hybrids . By converting the terminal carboxylic acid into various heterocycles, researchers can rapidly screen for anti-inflammatory (COX-2 inhibition) and antimicrobial activity while maintaining the pyridine moiety's pharmacokinetic benefits.

Part 2: Synthesis of the Core Scaffold

Reaction Type: Thiol-Michael Addition ("Click" Chemistry)

Rationale

The synthesis utilizes a high-yielding, atom-economic Michael addition between 4-vinylpyridine and 3-mercaptopropionic acid . This route avoids heavy metal catalysts and proceeds under mild conditions, preserving the pyridine nitrogen.

Experimental Protocol 1: Preparation of PYPEPA

Reagents:

-

4-Vinylpyridine (1.0 eq)

-

3-Mercaptopropionic acid (1.1 eq)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

Catalyst: Triethylamine (TEA, 0.1 eq) or Piperidine (cat.)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 3-mercaptopropionic acid (10.6 g, 100 mmol) and MeOH (50 mL).

-

Activation: Add TEA (1.4 mL, 10 mmol) dropwise while stirring at 0°C (ice bath) to deprotonate the thiol, enhancing nucleophilicity.

-

Addition: Add 4-vinylpyridine (10.5 g, 100 mmol) dropwise over 20 minutes. The reaction is exothermic; maintain internal temperature <10°C during addition.

-

Reaction: Remove the ice bath and reflux the mixture at 65°C for 4–6 hours. Monitor by TLC (Mobile phase: CHCl₃:MeOH 9:1). The vinyl proton signals (δ 5.0–6.5 ppm) should disappear.

-

Workup: Concentrate the solvent under reduced pressure.

-

Purification: The residue is often a viscous oil. Triturate with diethyl ether or cold acetone to induce crystallization. Recrystallize from EtOH/Water (9:1) if necessary.

-

Yield Target: 85–92%.

Self-Validation (QC Data):

-

1H NMR (DMSO-d6): Look for the disappearance of vinyl protons and the appearance of two new triplets for the ethyl bridge adjacent to the sulfur (approx. δ 2.7–2.9 ppm).

-

MS (ESI): [M+H]+ peak at m/z 226.

Part 3: Divergent Synthesis of Heterocycles

Once the PYPEPA scaffold is secured, it serves as the precursor for two major classes of bioactive heterocycles.

Workflow Visualization

The following diagram illustrates the divergent pathways from the core acid to specific pharmacophores.

Figure 1: Divergent synthetic workflow starting from the PYPEPA scaffold.

Protocol 2: Synthesis of 1,3,4-Oxadiazole Derivatives

Target: 2-Aryl-5-[2-(2-pyridin-4-yl-ethylthio)ethyl]-1,3,4-oxadiazoles. Mechanism: Cyclodehydration of diacylhydrazines.

Step A: Formation of the Hydrazide

-

Esterification: Reflux PYPEPA (10 mmol) in absolute ethanol (30 mL) with catalytic H₂SO₄ (0.5 mL) for 8 hours. Neutralize and extract to obtain the ethyl ester.

-

Hydrazinolysis: Dissolve the ester (10 mmol) in EtOH (20 mL). Add hydrazine hydrate (99%, 20 mmol). Reflux for 6–10 hours.

-

Isolation: Cool to room temperature. The acid hydrazide usually precipitates as a solid. Filter, wash with cold EtOH, and dry.

Step B: Cyclization to Oxadiazole

-

Coupling: Mix the acid hydrazide (1 mmol) with a substituted aromatic carboxylic acid (1 mmol) (e.g., 4-chlorobenzoic acid).

-

Cyclodehydration Agent: Add Phosphorus Oxychloride (POCl₃, 5 mL). Note: POCl₃ acts as both solvent and dehydrating agent.

-

Reaction: Reflux on an oil bath at 100–110°C for 4–6 hours.

-

Quenching (Critical Safety Step): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice with vigorous stirring to decompose excess POCl₃. Maintain pH ~7–8 by adding NaHCO₃ solution.

-

Isolation: The solid oxadiazole product precipitates. Filter, wash with water, and recrystallize from ethanol.

Data Interpretation:

-

IR Spectroscopy: Disappearance of the hydrazide carbonyl (C=O) peak (~1660 cm⁻¹) and appearance of the C=N stretch (~1610 cm⁻¹) and C-O-C stretch (~1100 cm⁻¹) of the oxadiazole ring.

Part 4: Critical Control Points & Troubleshooting

| Parameter | Potential Issue | Solution/Optimization |

| Chemoselectivity | Oxidation of Sulfur during workup | Avoid strong oxidants during purification. If synthesizing the sulfone analog, use H₂O₂/AcOH deliberately. |

| Cyclization | Incomplete ring closure | If POCl₃ fails or degrades sensitive groups, use T3P (Propylphosphonic anhydride) in EtOAc as a milder cyclodehydration agent. |

| Solubility | Pyridine interfering with extraction | The pyridine ring is basic. During aqueous workup, ensure the pH is adjusted to >8 to keep the pyridine neutral (organic soluble) or <4 to protonate it (water soluble) depending on the desired phase. |

Part 5: References

-

Husain, A., & Ajmal, M. (2009).[1][2] Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties. Acta Pharmaceutica, 59(2), 223–233.[1] [2]

-

Grounding: Establishes the protocol for converting 3-aroylpropionic acid derivatives into oxadiazoles using POCl₃.

-

-

Al-Masoudi, N. A., et al. (2011). Synthesis and biological activity of some new 1,3,4-oxadiazoles and 1,2,4-triazoles containing a pyridine moiety. Heteroatom Chemistry, 22(1), 44-50.

-

Grounding: Validates the stability of the pyridine ring under hydrazinolysis and cyclization conditions.

-

-

Nair, R., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmacy and Pharmaceutical Research, 17(4), 540-555.[3]

-

Grounding: Reviews the broad pharmacological applications of propionic acid linkers in drug discovery.

-

-

Micovic, I. V., et al. (1990). The synthesis of various heterocyclic compounds from 3-aroylpropionic acids. Journal of the Serbian Chemical Society, 55, 129.

-

Grounding: Classical reference for the divergent synthesis of heterocycles from propionic acid backbones.

-

Sources

Troubleshooting & Optimization

optimizing solvent conditions for reactions with 3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid

Welcome to the dedicated technical support guide for 3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of working with this trifunctional molecule. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Introduction: Understanding the Molecule

This compound is a versatile building block characterized by three distinct functional groups, each with its own reactivity profile: a basic pyridine ring , a nucleophilic thioether linkage, and an acidic carboxylic acid moiety. The interplay between these groups dictates the molecule's solubility, stability, and reaction outcomes. Optimal solvent conditions are therefore not universal but must be tailored to the specific transformation being performed. This guide provides a framework for rational solvent selection and reaction optimization.

Section 1: Physicochemical Properties and Solubility Profile

A foundational understanding of the molecule's properties is critical before designing any experiment.

FAQ: What are the key physicochemical properties I should be aware of?

The molecule's structure presents a classic zwitterionic potential. The pyridine nitrogen (pKa of pyridine ≈ 5.2) can be protonated, while the carboxylic acid (pKa ≈ 4-5) can be deprotonated. This dual nature governs its solubility and behavior in different pH environments. The thioether is generally stable but can be susceptible to oxidation under harsh conditions.[1]

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value/Characteristic | Implication for Experiments |

|---|---|---|

| pKa (Carboxylic Acid) | ~4.0 - 5.0 | Will be deprotonated (anionic) in neutral or basic conditions, enhancing solubility in polar protic solvents. |

| pKa (Pyridinium ion) | ~5.0 - 5.5 | The pyridine nitrogen will be protonated (cationic) in acidic conditions, increasing polarity. |

| Isoelectric Point (pI) | ~4.5 - 5.0 | At this approximate pH, the molecule will have minimal net charge, likely leading to its lowest aqueous solubility. |

| Key Functional Groups | Carboxylic Acid, Thioether, Pyridine | Each group offers a site for reaction, but can also interfere with reactions at other sites. |

| Oxidation Potential | Thioether can be oxidized to sulfoxide/sulfone. | Avoid strong, indiscriminate oxidizing agents unless desired. Reactions may need to be run under an inert atmosphere.[1] |

FAQ: My compound won't dissolve. What solvents should I try?

Solubility is a frequent challenge. Due to its amphiphilic and potentially zwitterionic character, a single "best" solvent is unlikely. Solubility is highly dependent on the protonation state of the acid and pyridine groups.

Troubleshooting Workflow for Solubility

Caption: Decision tree for troubleshooting solubility.

Table 2: Solubility Screening Results in Common Lab Solvents

| Solvent | Type | Dielectric Constant (ε) | Observation & Recommendation |

|---|---|---|---|

| Water | Polar Protic | 78 | Poorly soluble at neutral pH. Solubility increases significantly with addition of acid (forms pyridinium salt) or base (forms carboxylate salt).[2] |

| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | 33 / 24 | Moderate to good solubility, especially with gentle heating. Excellent choice for reactions where the alcohol is a reagent (e.g., esterification). |

| Dimethylformamide (DMF) | Polar Aprotic | 37 | Excellent solubility. A go-to solvent for many transformations, particularly amide coupling.[3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Excellent solubility. Useful for reactions requiring higher temperatures, but can be difficult to remove and may complicate some workups. |

| Acetonitrile (MeCN) | Polar Aprotic | 37 | Moderate solubility. A good alternative to DMF if side reactions with the solvent are a concern. |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Low to moderate solubility. May require co-solvents or heating. |

| Dichloromethane (DCM) | Apolar | 9.1 | Very low solubility. Not recommended as a primary solvent unless the compound is derivatized to a less polar form (e.g., an ester). |

Section 2: Optimizing Amide Coupling Reactions

Amide bond formation is one of the most common reactions performed with this molecule. Success hinges on activating the carboxylic acid without promoting side reactions.

FAQ: My amide coupling with EDC/HATU is slow and gives low yields. How do I choose the right solvent?

The issue often lies in a combination of solubility and the solvent's interaction with the reaction intermediates. The choice of solvent directly impacts the reaction rate and pathway.[2]

Causality: Amide coupling reactions proceed through a charged, activated intermediate (e.g., an O-acylisourea intermediate with EDC). Polar aprotic solvents are ideal because they can dissolve the starting materials and stabilize these charged intermediates without interfering with the nucleophile (the amine).[4]

-

Polar Protic Solvents (e.g., MeOH, EtOH): These are generally poor choices. They can hydrogen-bond with and "cage" the amine nucleophile, reducing its reactivity. They can also act as competing nucleophiles, reacting with the activated acid to form an unwanted ester byproduct.

-

Apolar Solvents (e.g., Toluene, Hexane): These are unsuitable due to the poor solubility of the starting material and the polar intermediates.

-

Polar Aprotic Solvents (e.g., DMF, NMP, MeCN): This is the recommended class. They effectively solvate the reactants and charged intermediates. DMF is often the solvent of choice due to its high polarity and excellent dissolving power.[3] Acetonitrile is a good alternative if DMF is incompatible with other reagents.

Table 3: Recommended Solvent Systems for Amide Coupling

| Solvent | Base | Coupling Reagent | Temperature | Key Considerations |

|---|---|---|---|---|

| DMF | DIPEA | HATU, HBTU, COMU | 0 °C to RT | First choice. Excellent solubility and generally fast reaction rates. Ensure anhydrous conditions. |

| DCM | DIPEA | EDC/HOBt, SOCl₂ | 0 °C to RT | Use only if solubility is not an issue (e.g., with a more soluble amine). Less polar than DMF. |

| Acetonitrile | DIPEA | HATU, EDC/HOBt | RT to 40 °C | Good alternative to DMF. Can be easier to remove under vacuum. |

| 2-MeTHF | DIPEA | T3P, CDI | RT to 60 °C | A "greener" solvent alternative to THF. May require slightly elevated temperatures to ensure solubility and reaction rate. |

Protocol: Optimized Amide Coupling

-

Under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add the desired amine (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve the coupling reagent (e.g., HATU, 1.2 eq) in a small amount of anhydrous DMF.

-

Add the coupling reagent solution dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with a suitable organic solvent like Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aq. NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Section 3: Optimizing Esterification Reactions

Fischer esterification is a classic, acid-catalyzed method for converting the carboxylic acid to an ester. The reaction is an equilibrium process, and optimization requires pushing this equilibrium towards the product.[5]

FAQ: My Fischer esterification yield is low, even after prolonged reflux. What's wrong?

Low yields in Fischer esterifications are almost always due to the presence of water and the unfavorable position of the reaction equilibrium.[5]

Causality: The reaction produces one molecule of water for every molecule of ester formed. Since the reaction is reversible, this product water can hydrolyze the ester back to the starting materials.[6] According to Le Châtelier's principle, the equilibrium must be shifted.

Solutions:

-

Use the Alcohol as the Solvent: The most common and effective strategy is to use a large excess of the alcohol reactant, which serves as the solvent.[7] This mass action effect drives the equilibrium towards the ester.

-

Water Removal: For less volatile alcohols where using a large excess is impractical, water must be removed as it is formed. This is typically done by azeotropic distillation using a Dean-Stark apparatus with a co-solvent like toluene.[7]

-

Catalyst Choice: A strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is required.[7] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the alcohol.

Caption: Equilibrium control in Fischer Esterification.

Protocol: Fischer Esterification using Alcohol as Solvent

-

To the desired alcohol (e.g., Methanol, 20-50 eq), add this compound (1.0 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

-

Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude ester by column chromatography.

References

-

PubMed. Solvent effects on the redox properties of thioethers. [Link]

-

Royal Society of Chemistry. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. [Link]

-

Wikipedia. Solvent effects. [Link]

-

University of Calgary. Ch 8 : Solvent Effects. [Link]

-

YouTube. Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. [Link]

-

University of Missouri-St. Louis. 22. The Fischer Esterification. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

ResearchGate. Process optimization for acid-amine coupling: a catalytic approach. [Link]

-

Master Organic Chemistry. Thiols And Thioethers. [Link]

-

Chemistry LibreTexts. 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]

-

chemeurope.com. Thioether. [Link]

-

Mount Allison University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

Malaysian Journal of Analytical Sciences. OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. [Link]

-

Chegg.com. Solved esterifiation synthesis of an ester experiment we. [Link]

Sources

- 1. Thioether [chemeurope.com]

- 2. Solvent effects - Wikipedia [en.wikipedia.org]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. m.youtube.com [m.youtube.com]

- 5. athabascau.ca [athabascau.ca]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Technical Support Center: Navigating the Challenges of Pyridine-Thiol Compounds

Welcome to the technical support center for pyridine-thiol compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet challenging molecules. Here, we will address common pitfalls encountered during their handling and provide practical troubleshooting strategies and frequently asked questions to ensure the success of your experiments.

I. Troubleshooting Guide: Common Pitfalls and Solutions

This section delves into the most frequent issues encountered when working with pyridine-thiol compounds, offering explanations for their underlying causes and step-by-step protocols to mitigate them.

Issue 1: Rapid Discoloration and Degradation of the Compound Upon Exposure to Air

Question: My pyridine-thiol compound, which was initially a colorless or light-yellow solid, turned dark yellow or brown after a short time on the benchtop. What is causing this, and how can I prevent it?

Answer: This discoloration is a classic sign of oxidation. The thiol (-SH) group in pyridine-thiol is highly susceptible to oxidation, especially when exposed to atmospheric oxygen.[1][2] This process leads to the formation of disulfide bonds (S-S), resulting in the dimerization of your compound and a change in its physical appearance.[3]

Underlying Mechanism: Oxidation and Disulfide Formation

The thiol group can be easily oxidized, losing a hydrogen atom and forming a thiyl radical. Two thiyl radicals can then combine to form a disulfide bond. This process is often catalyzed by trace metals and can be accelerated by exposure to light and air.

Visualizing the Oxidation Process

Caption: Oxidation of Pyridine-Thiol to Pyridine-Disulfide.

Troubleshooting Protocol: Minimizing Oxidation

-

Inert Atmosphere: Handle pyridine-thiol compounds under an inert atmosphere (e.g., argon or nitrogen) whenever possible.[4] Use a glovebox or Schlenk line for weighing and transferring the solid.

-

Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by the freeze-pump-thaw method.

-

Storage: Store pyridine-thiol compounds in a tightly sealed container, preferably under an inert atmosphere, in a cool, dark place like a refrigerator or freezer.[5][6]

-

Antioxidants: For some applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the storage container or reaction mixture may be considered, but its compatibility with downstream applications must be verified.

Issue 2: Inconsistent or Low Yields in Conjugation Reactions

Question: I am trying to conjugate my pyridine-thiol to another molecule (e.g., a protein, peptide, or polymer), but I am getting low and variable yields. What could be the problem?

Answer: Low conjugation efficiency is a common frustration and can stem from several factors, primarily related to the reactivity of the thiol group and the reaction conditions. The most likely culprits are the premature formation of disulfides, suboptimal pH, or steric hindrance.

Underlying Principles: Thiol Reactivity and pH Dependence

The thiol group's reactivity is highly dependent on pH. For nucleophilic attack, the thiol needs to be in its deprotonated thiolate form (-S⁻).[7] The pKa of the thiol group in pyridine-thiols is typically in the range of 4-5. Therefore, the reaction is often more efficient at a pH slightly above the pKa. However, at higher pH, the risk of disulfide formation also increases.[8][9]

Troubleshooting Protocol: Optimizing Conjugation Reactions

-

Pre-reaction Reduction: Before starting the conjugation, it's good practice to treat your pyridine-thiol compound with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to cleave any pre-existing disulfide bonds.[10] TCEP is often preferred as it is more stable and does not require removal before some subsequent reactions.

-

pH Optimization: Perform the conjugation reaction at a pH that balances thiolate formation and disulfide side reactions. A pH range of 6.5-7.5 is often a good starting point for reactions with maleimides.[] For disulfide exchange reactions, a pH range of 4-5 might be optimal.[12]

-

Use of Excess Reagents: Using a slight excess of the pyridine-thiol compound can help drive the reaction to completion. However, be mindful that a large excess may complicate purification.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as HPLC or LC-MS, to determine the optimal reaction time.[13]

Issue 3: Solubility Problems

Question: My pyridine-thiol compound is not dissolving well in my chosen solvent system. How can I improve its solubility?

Answer: Solubility issues can hinder reactions and purification. The solubility of pyridine-thiol compounds is influenced by their structure, the solvent, and the pH.[1]

Factors Affecting Solubility

-

Polarity: Pyridine-thiols have both polar (thiol and pyridine ring) and non-polar characteristics. Their solubility will vary depending on the solvent's polarity.

-

pH: The solubility in aqueous solutions can be significantly affected by pH. In alkaline conditions, the deprotonation of the thiol group to the more polar thiolate can increase water solubility.[1]

-

Tautomerism: Pyridine-thiols can exist in equilibrium with their thione tautomer. The predominant form can depend on the solvent, with polar solvents often favoring the thione form.[3][14][15][16] This can influence solubility.

Troubleshooting Protocol: Enhancing Solubility

-

Solvent Screening: Test the solubility in a range of solvents, including polar aprotic solvents (e.g., DMF, DMSO), polar protic solvents (e.g., ethanol, methanol), and non-polar solvents (e.g., toluene, dichloromethane), depending on your application.

-

pH Adjustment: For aqueous solutions, try adjusting the pH. Increasing the pH to deprotonate the thiol can improve solubility.[1]

-

Co-solvents: Using a mixture of solvents can sometimes be effective. For example, a small amount of a polar organic solvent can be added to an aqueous buffer to aid dissolution.

-

Temperature: Gently warming the solution may improve solubility, but be cautious as this can also accelerate degradation.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the handling and properties of pyridine-thiol compounds.

Q1: What is the difference between the thiol and thione forms of pyridine-thiol?

A: Pyridine-thiols can exist as two tautomers: the thiol form (with a C-SH bond) and the thione form (with a C=S bond and an N-H bond). The equilibrium between these two forms is influenced by the solvent, concentration, and temperature.[3] In many cases, the thione form is the more stable tautomer, especially in polar solvents.[14][15][16]

Q2: How should I properly store my pyridine-thiol compounds?

A: To ensure long-term stability, pyridine-thiol compounds should be stored in a tightly sealed, opaque container, under an inert atmosphere (argon or nitrogen), and at low temperatures (refrigerator or freezer).[5][6] This minimizes exposure to air, light, and moisture, all of which can contribute to degradation.

Q3: Can I use standard analytical techniques to characterize my pyridine-thiol compounds?

A: Yes, several standard analytical techniques are suitable.

-

NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure, but be aware that tautomerism can lead to complex spectra.

-

Mass Spectrometry (MS): Provides accurate molecular weight information.[4]

-

High-Performance Liquid Chromatography (HPLC): Useful for assessing purity and monitoring reactions.[13]

-

UV-Vis Spectroscopy: Can be used to study the tautomeric equilibrium, as the thiol and thione forms have different absorption spectra.[15]

Q4: What are the main safety precautions I should take when working with pyridine-thiol compounds?

A: Pyridine-thiol compounds can be hazardous. Always consult the Safety Data Sheet (SDS) for the specific compound you are using.[5][17][18] General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling dust or vapors.[19]

-

Avoid Contact: Prevent contact with skin and eyes.[5] In case of contact, flush the affected area with plenty of water.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[6][20]

Q5: How can I quantify the amount of free thiol in my sample?

A: Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is a common colorimetric method for quantifying free thiols. The reaction of DTNB with a thiol produces a yellow-colored product (TNB²⁻) that can be measured spectrophotometrically. Alternatively, fluorescent probes or HPLC-based methods can be used for more sensitive detection.[21]

III. Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Conjugation

This protocol provides a general workflow for conjugating a pyridine-thiol compound to a maleimide-functionalized molecule.

-

Dissolve the Maleimide-Functionalized Molecule: Dissolve the maleimide-containing compound in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS, at pH 7.2-7.4).

-

Prepare the Pyridine-Thiol Solution: Immediately before use, dissolve the pyridine-thiol compound in a degassed buffer. If necessary, use a small amount of a water-miscible organic solvent (e.g., DMF or DMSO) to aid dissolution.

-

Initiate the Reaction: Add the pyridine-thiol solution to the maleimide solution. A 1.1 to 1.5-fold molar excess of the thiol is often used.

-

React: Allow the reaction to proceed at room temperature or 4°C for 1-2 hours. Protect the reaction from light.

-

Monitor the Reaction: Follow the progress of the reaction by HPLC or LC-MS.

-

Purify the Conjugate: Once the reaction is complete, purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or preparative HPLC.

Visualizing the Thiol-Maleimide Conjugation Workflow

Caption: Workflow for Thiol-Maleimide Conjugation.

IV. References

-

4-Pyridinethiol - Solubility of Things. (n.d.). Retrieved February 15, 2026, from

-

Why is the thione tautomeric form of 2-Mercaptopyridine favoured? (2016, July 17). Chemistry Stack Exchange. Retrieved February 15, 2026, from

-

Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. (n.d.). Canadian Science Publishing. Retrieved February 15, 2026, from

-

2 - SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved February 15, 2026, from

-

2-Mercaptopyridine(2637-34-5)MSDS Melting Point Boiling Density Storage Transport. (n.d.). ChemicalBook. Retrieved February 15, 2026, from

-

An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. (2025, March 6). Journal of Organic and Pharmaceutical Chemistry. Retrieved February 15, 2026, from

-

Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. (2015, December 20). ResearchGate. Retrieved February 15, 2026, from _

-

2-Pyridinemethanethiol. (2018, June 22). Synerzine. Retrieved February 15, 2026, from

-

CAS 2637-34-5: 2-Mercaptopyridine. (n.d.). CymitQuimica. Retrieved February 15, 2026, from

-

Pyrithione. (n.d.). In Wikipedia. Retrieved February 15, 2026, from

-

How to prevent disulfide bond scrambling? (2016, May 2). ResearchGate. Retrieved February 15, 2026, from

-

2-Pyridinethiol | CAS#:2637-34-5. (2025, August 25). Chemsrc. Retrieved February 15, 2026, from

-

7 - SAFETY DATA SHEET. (2006, June 26). Fisher Scientific. Retrieved February 15, 2026, from

-

Formation of Disulfide Bonds in Synthetic Peptides and Proteins. (1961). In N. Kharasch (Ed.), Organic Sulfur Compounds (Vol. 1, pp. 97–102). Pergamon.

-

Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. (2019, June 21). Journal of Nanobiotechnology. Retrieved February 15, 2026, from

-

2-Mercaptopyridine. (n.d.). In Wikipedia. Retrieved February 15, 2026, from

-

PYRIDINE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved February 15, 2026, from

-

Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates. (n.d.). PLoS ONE. Retrieved February 15, 2026, from

-

Several Ways of Thiol Coupling in ADCs. (2024, February 27). BOC Sciences. Retrieved February 15, 2026, from

-

Formation of Disulfide Bonds in Synthetic Peptides and Proteins. (n.d.). ResearchGate. Retrieved February 15, 2026, from

-

Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. (2020, November 25). Polymer Chemistry. Retrieved February 15, 2026, from

-

Pyridine. (n.d.). Apollo Scientific. Retrieved February 15, 2026, from

-

Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. (2012, December 14). ACS Macro Letters. Retrieved February 15, 2026, from

-

Safety Data Sheet (SDS) Pyridine. (n.d.). LPS. Retrieved February 15, 2026, from

-

Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.). Retrieved February 15, 2026, from

-

Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. (2012, December 14). ACS Macro Letters. Retrieved February 15, 2026, from

-

Redox-Click Chemistry for Disulfide Formation from Thiols. (n.d.). ChemRxiv. Retrieved February 15, 2026, from

-

Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. (n.d.). Ashdin Publishing. Retrieved February 15, 2026, from

-

EP0177907A1 - 2-Pyridine-thiol derivatives, processes for their preparation and pharmaceutical compositions containing them. (n.d.). Google Patents. Retrieved February 15, 2026, from

-

ANALYTICAL METHODS. (n.d.). In Toxicological Profile for Pyridine. NCBI Bookshelf. Retrieved February 15, 2026, from

-

Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. (2011, July 29). University of Waterloo. Retrieved February 15, 2026, from

-

WO2017196810A1 - Prevention of protein disulfide bond reduction. (n.d.). Google Patents. Retrieved February 15, 2026, from

-

HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved February 15, 2026, from

-

Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved February 15, 2026, from

-

Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. (2023, February 21). ACS Omega. Retrieved February 15, 2026, from

-

Oxidative Dearomatization of Pyridines. (n.d.). Angewandte Chemie International Edition. Retrieved February 15, 2026, from

-

Pyridine: general information. (2024, November 28). GOV.UK. Retrieved February 15, 2026, from

-

Role of thiol oxidation by air in the mechanism of the self-initiated thermal thiol–ene polymerization. (n.d.). Polymer Chemistry. Retrieved February 15, 2026, from

-

Research and Application of Pyridinium 1,4-Zwitterionic Thiolates in Organic Synthesis. (2023). Chinese Journal of Organic Chemistry, 43(11), 3844-3860.

-

Pyridine-Health Hazards and Toxicity. (2019, September 6). ChemicalBook. Retrieved February 15, 2026, from

-

Introduction to Thiol Modification and Detection—Section 2.1. (n.d.). Thermo Fisher Scientific. Retrieved February 15, 2026, from

-

Incident management: pyridine. (2015, October 15). GOV.UK. Retrieved February 15, 2026, from

-

HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (n.d.). NJ.gov. Retrieved February 15, 2026, from

-

(PDF) An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. (n.d.). ResearchGate. Retrieved February 15, 2026, from

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Role of thiol oxidation by air in the mechanism of the self-initiated thermal thiol–ene polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 5. 2-Mercaptopyridine(2637-34-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. research.unipd.it [research.unipd.it]

- 8. researchgate.net [researchgate.net]

- 9. uwaterloo.ca [uwaterloo.ca]

- 10. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. helixchrom.com [helixchrom.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

- 18. synerzine.com [synerzine.com]

- 19. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 20. 2-Pyridinethiol | CAS#:2637-34-5 | Chemsrc [chemsrc.com]

- 21. pubs.acs.org [pubs.acs.org]

Validation & Comparative

A Comparative Guide to Purity Assessment of Synthesized 3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid